
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, also known as EMBCA, is a compound with a wide variety of applications in the scientific research field. It is a naturally occurring compound found in the leaves of various plants, and has been studied extensively for its potential medicinal properties. EMBCA is a white crystalline solid with a melting point of approximately 140°C. It is soluble in organic solvents and has a molecular weight of 339.41 g/mol.
Scientific Research Applications
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has a wide variety of applications in the scientific research field. It has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been used in the study of enzyme inhibition, as well as in the study of drug delivery systems.
Mechanism of Action
The exact mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is not yet fully understood. However, it is believed to act through a number of different pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been shown to modulate the activity of a number of other enzymes, including caspase-3, which is involved in the apoptotic process.
Biochemical and Physiological Effects
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce oxidative stress. In addition, it has been shown to possess neuroprotective and neuroregenerative effects, as well as to have anti-cancer properties. It has also been shown to have beneficial effects on the cardiovascular system, as well as to have anti-diabetic properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid in laboratory experiments is its low toxicity. It has been found to be safe for use in animals, with no adverse effects observed at concentrations up to 100 mg/kg. In addition, it is relatively inexpensive and easy to synthesize in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can decompose rapidly in the presence of light or oxygen.
Future Directions
Despite its wide range of potential applications, there is still much to be learned about 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research is needed to identify new potential applications for 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, such as in the treatment of neurological disorders and in the development of drug delivery systems. Finally, further research is needed to develop new methods of synthesis in order to make 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid more widely available for use in laboratory experiments.
Synthesis Methods
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can be synthesized in the laboratory by a number of different methods. The most common method involves the use of a Grignard reaction, in which an alkyl halide is reacted with magnesium in the presence of a base to form an alkyl magnesium halide. This alkyl magnesium halide is then reacted with 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, forming the desired product. Other methods of synthesis include the use of an acid-catalyzed reaction, a palladium-catalyzed reaction, and a Wittig reaction.
properties
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJNMGNWFAURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)
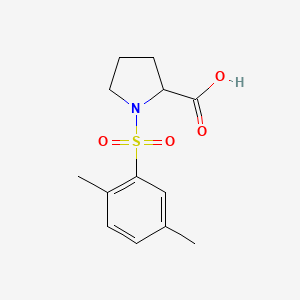
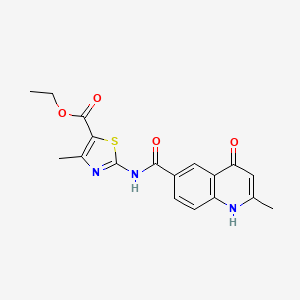
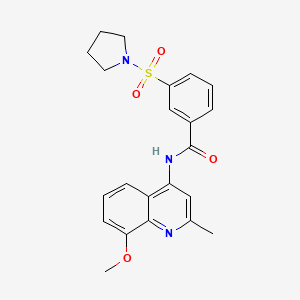

![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)
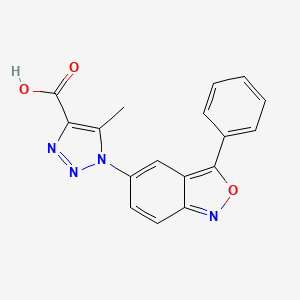
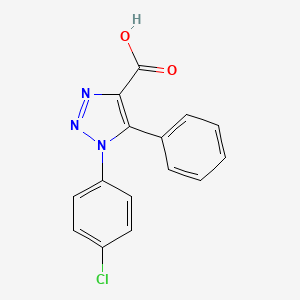
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)
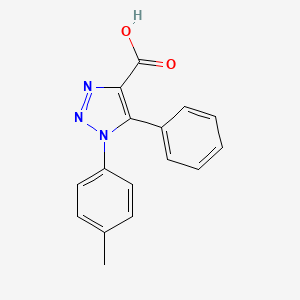
![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)